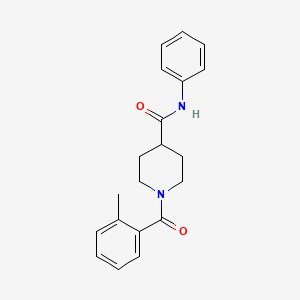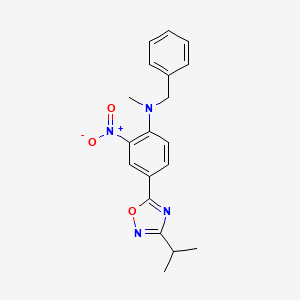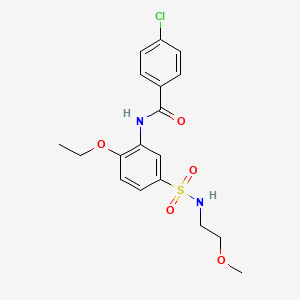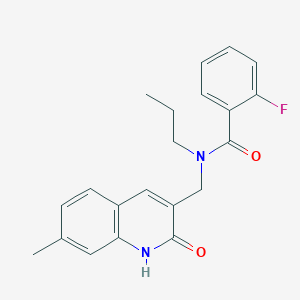
2-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of benzamides and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its ability to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. Additionally, it has been found to possess anti-viral properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies can be conducted to explore its potential as an anti-cancer and anti-viral agent. Furthermore, research can be conducted to investigate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 2-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with propylamine to produce the final compound.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
IUPAC Name |
2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYLIGQZXPTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)


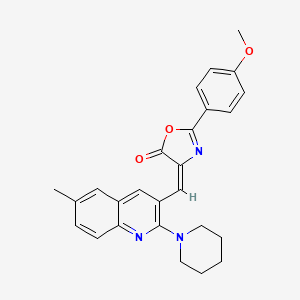
![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)

